Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate
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Overview
Description
Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as acetonitrile, at ambient temperature. The Boc group is added to the amine under these conditions, forming the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which enhance the efficiency, versatility, and sustainability of the synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions. This selective deprotection allows for the stepwise synthesis of peptides and other complex molecules. The compound’s reactivity is influenced by the presence of the Boc group, which prevents unwanted side reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is unique due to its specific structure, which includes a hydroxyl group on the benzene ring and a Boc-protected amino group. This combination of functional groups makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-10(15)9(7-8)11(16)18-4/h5-7,15H,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOFORFWNCUDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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